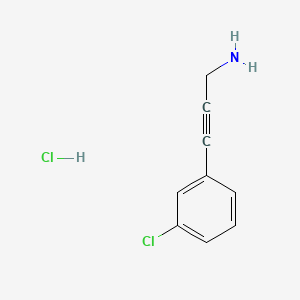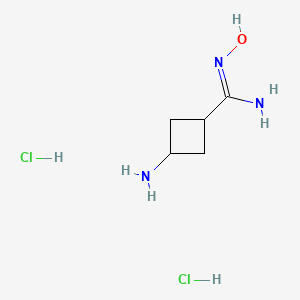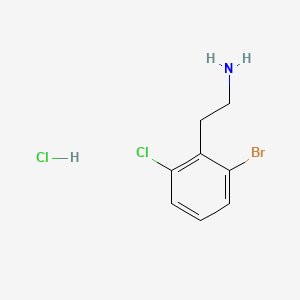
3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)prop-2-yn-1-amine hydrochloride (3-CPPA) is an important synthetic intermediate used in the manufacture of pharmaceuticals, agricultural chemicals, and other industrial products. It is an organochlorine compound with a molecular weight of 219.64 g/mol and a melting point of 115-116 °C. 3-CPPA is a colorless crystalline solid that is soluble in polar organic solvents such as ethanol and acetone.
Mécanisme D'action
3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride acts as an electrophile in organic reactions. It reacts with nucleophiles, such as alcohols and amines, to form substituted phenylprop-2-yn-1-amines. In addition, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride can be used to form esters, amides, and other derivatives.
Biochemical and Physiological Effects
3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has been studied for its biochemical and physiological effects. Studies have shown that 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride is rapidly metabolized in the liver and excreted in the urine. It has also been shown to have a low acute toxicity in rats and mice. In addition, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has been shown to have no mutagenic effects in bacterial tests.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and has a low melting point, making it easy to handle and store. It is also soluble in polar organic solvents, making it easy to work with in organic synthesis. However, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride is not a very reactive compound and can be difficult to work with in some reactions. In addition, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride is a relatively expensive compound, making it difficult to use in large scale experiments.
Orientations Futures
There are several potential future directions for research involving 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride. One potential area of research is the development of new synthetic routes for the synthesis of 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride. Additionally, further research could be conducted to explore the biochemical and physiological effects of 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride. Finally, research could be conducted to explore the potential uses of 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride in the production of pharmaceuticals, agricultural chemicals, and other industrial products.
Méthodes De Synthèse
3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride can be synthesized by a two-step process. The first step involves the reaction of 3-chlorobenzene with ethylmagnesium bromide to form 3-chlorobenzene-1-ethanol. This reaction is carried out in the presence of a base, such as potassium hydroxide, and a catalyst, such as zinc chloride. The second step involves the reaction of 3-chlorobenzene-1-ethanol with hydrochloric acid to form 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as zinc chloride.
Applications De Recherche Scientifique
3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a reactant in the production of pharmaceuticals and agricultural chemicals, and as a building block in the synthesis of heterocyclic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has been used in the synthesis of polyurethanes, polyesters, and other polymers.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)prop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKIADLGFLDXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)

![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)




![4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride](/img/structure/B6609475.png)



![methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6609503.png)